molecular formula C19H15FN4O B11991058 N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303104-01-0

N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11991058
CAS No.: 303104-01-0
M. Wt: 334.3 g/mol
InChI Key: FYZAGIGIPSLYAD-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a heterocyclic compound featuring a fused benzo[g]indazole core substituted with a 3-fluorobenzylidene carbohydrazide group.

Properties

CAS No.

303104-01-0

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

N-[(E)-(3-fluorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H15FN4O/c20-14-6-3-4-12(10-14)11-21-24-19(25)18-16-9-8-13-5-1-2-7-15(13)17(16)22-23-18/h1-7,10-11H,8-9H2,(H,22,23)(H,24,25)/b21-11+

InChI Key

FYZAGIGIPSLYAD-SRZZPIQSSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC(=CC=C4)F

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC(=CC=C4)F

Origin of Product

United States

Preparation Methods

Ring Transformation of Pyran Derivatives

A ring transformation strategy using 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates (e.g., 3a–h ) and 2-phenyl-6,7-dihydro-2H-indazol-4(5H)-one (4 ) has been reported. Under ambient conditions, the conjugate base of 4 undergoes Michael addition to the pyran derivative, followed by intramolecular cyclization and CO₂ elimination. This method achieves yields of 58–75% for the intermediate 4,5-dihydro-1H-benzo[g]indazole core.

Reaction Conditions

  • Solvent: Dry dichloromethane

  • Catalyst: None (base-mediated)

  • Temperature: 25°C

  • Time: 30–60 minutes

Gold-Catalyzed Annulation

A gold(I)-catalyzed three-component annulation involving 4-amino-3-bromobenzoic acid derivatives, trimethylsilylacetylene, and aryl halides has been demonstrated. This cascade reaction constructs the benzo[g]indazole core in a single step, with yields exceeding 70%.

Optimization Parameters

  • Catalyst: AuCl(PPh₃)/AgOTf (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C

  • Time: 12–24 hours

The introduction of the 3-fluorobenzylidene group occurs via condensation between the benzo[g]indazole-3-carbohydrazide intermediate and 3-fluorobenzaldehyde.

Thermal Condensation

A reflux-based method using equimolar ratios of hydrazide and aldehyde in ethanol achieves moderate yields (40–60%).

Procedure

  • Dissolve 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide (1 eq) and 3-fluorobenzaldehyde (1.2 eq) in absolute ethanol.

  • Reflux at 80°C for 6–8 hours.

  • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

Key Variables

  • Acid catalyst (e.g., acetic acid) increases yield by 15–20%.

  • Ultrasonication reduces reaction time to 2–3 hours.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) in dimethylformamide (DMF) accelerates the condensation, achieving 75% yield in 30 minutes.

Functional Group Modifications and Purification

Oxidation of Methylthio Groups

For derivatives requiring sulfonyl groups, oxidation with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane converts methylthio to methylsulfonyl groups.

Conditions

  • m-CPBA (1.5 eq)

  • Solvent: Dry CH₂Cl₂

  • Time: 1 hour

  • Yield: 58–75%

Crystallization and Purity Control

Final purification involves recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate 3:1). Purity is confirmed via HPLC (>95%).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilityCost Efficiency
Ring Transformation58–7530–60 minModerateHigh
Gold-Catalyzed70+12–24 hrsLowModerate
Thermal Condensation40–606–8 hrsHighLow
Microwave-Assisted7530 minHighModerate

Advantages of Microwave Synthesis

  • Reduced side reactions due to shorter duration.

  • Higher reproducibility in large batches.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, unreacted 3-fluorobenzaldehyde, is mitigated by using a 1.2:1 aldehyde-to-hydrazide ratio.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Ethanol strikes a balance between efficiency and ease of isolation.

Catalytic Efficiency

Gold catalysts, while effective, are cost-prohibitive for industrial-scale synthesis. Transitioning to copper or iron-based catalysts is under investigation .

Chemical Reactions Analysis

Key Reaction Steps and Conditions

  • Aldol Condensation :

    • Reactants: 3-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide.

    • Solvents: Ethanol or methanol.

    • Catalysts: Acidic conditions (e.g., sulfuric acid) or ultrasound/microwave irradiation for improved yields .

    • Mechanism: Formation of a Schiff base via dehydration of the aldol adduct.

  • Coupling Reactions :

    • For related hydrazone derivatives, HATU (a carbodiimide coupling agent) and DIPEA (a base) are used in DMF to activate carboxylic acids, enabling efficient coupling with hydrazides .

  • Reagent Compatibility :

    • Aryl aldehydes (e.g., trifluoromethylbenzaldehyde) react with hydrazides under reflux conditions (e.g., ethanol with sulfuric acid) to form similar derivatives .

Chemical Reactivity

The compound exhibits reactivity due to its hydrazone , amide , and aromatic groups .

Hydrolysis

  • The hydrazone linkage (R1R2C=NNH2) is susceptible to hydrolysis under acidic or basic conditions, potentially regenerating the starting aldehyde and hydrazide.

Metal Ion Complexation

  • The hydrazone group can coordinate with metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in medicinal chemistry for drug design.

Substitution Reactions

  • The aromatic rings (benzo[g]indazole and fluorobenzylidene) may undergo electrophilic substitution, depending on directing groups (e.g., fluorine’s electron-withdrawing effect).

Analytical Data and Characterization

Table 1: Spectroscopic and Physical Data

Property Value Source
Melting Point 190–202°C
IR Peaks -NH (3213–3222 cm⁻¹), CONH (1645–1659 cm⁻¹)
¹H NMR Imine proton: δ 8.32–8.46 ppm (s)
Mass Spectrometry M+1 peak at m/z 311–371

Table 2: Yield and Purity

Derivative Yield Purity
N-(3-fluorobenzylidene) derivative71%High
N-(4-trifluoromethylbenzylidene) derivative80%High

Mechanistic Insights

The aldol condensation mechanism involves:

  • Enolate Formation : Deprotonation of the β-carbon in the hydrazide.

  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl.

  • Dehydration : Elimination of water to form the hydrazone .

For hydrazone derivatives, coupling agents like HATU facilitate the reaction by activating carboxylic acids, ensuring efficient amide bond formation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide as an anticancer agent. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

Case Study: PAK1 Inhibition

A study demonstrated that derivatives of indazole, including this compound, exhibited high selectivity for PAK1 (p21-activated kinase 1), a key regulator in cancer metastasis. The structure-activity relationship (SAR) analysis indicated that modifications to the hydrophobic regions of the molecule significantly enhanced its inhibitory activity against PAK1, suggesting a promising avenue for developing targeted cancer therapies .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.

Research Findings

In vitro studies revealed that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Comparative Data Table

Application Effectiveness Mechanism References
AnticancerHighPAK1 inhibition
AntimicrobialModerateDisruption of cell wall synthesis
NeuroprotectiveEmergingModulation of neuroinflammation and oxidative stress

Mechanism of Action

The mechanism of action of N’-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzo[g]indazole Derivatives : Compounds like 7-methoxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole () share the benzo[g]indazole backbone but differ in substituents. Methoxy groups at specific positions may influence electronic properties and solubility compared to the fluorobenzylidene group in the target compound. The synthesis of these derivatives involves hydrazine reactions with ketones, yielding amorphous solids with moderate to high purity (e.g., 75% yield for compound 4 in ) .
  • Benzohydrazide Analogs: N′-(3-Fluorobenzylidene)-4-hydroxy-3-methoxybenzohydrazide () replaces the indazole core with a simpler benzohydrazide. Its crystal structure reveals a near-planar arrangement (dihedral angle: 5.3°) between aromatic rings, stabilized by hydrogen bonds with methanol. This suggests that the target compound’s indazole core may introduce steric hindrance, altering crystallinity or packing efficiency .

Substituent Effects

  • Fluorine vs. In contrast, methoxy groups () increase electron-donating capacity, which could affect redox properties or binding affinity. Chlorine substituents (e.g., in diflubenzuron, ) are bulkier and may hinder molecular flexibility .
  • Hydrazide Functionality: The carbohydrazide group in the target compound differs from thiazolone () or triazole () systems. Hydrazides are strong hydrogen-bond donors, enabling interactions with biological targets or solvents, whereas thiazolones prioritize electrophilic reactivity (e.g., nucleophilic substitutions in ) .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Yield Notable Properties
Target Compound Benzo[g]indazole 3-Fluorobenzylidene carbohydrazide Not reported Potential for H-bonding, rigid core
7-Methoxy-1-(4-methoxyphenyl)-4,5-dihydro-1H-benzo[g]indazole () Benzo[g]indazole Methoxy groups at C7 and C1 75% Amorphous solid, moderate solubility
N′-(3-Fluorobenzylidene)-4-hydroxy-3-methoxybenzohydrazide () Benzohydrazide 3-Fluorobenzylidene, hydroxy, methoxy Not reported Planar crystal structure, H-bonding
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-thiazol-2-yl)amino) acids () Thiazolone 3-Fluorobenzylidene, amino acids 40–75% Antimicrobial/anticancer activity

Biological Activity

N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorobenzylidene moiety attached to a benzo[g]indazole core. The molecular formula is C19H15FN4OC_{19}H_{15}FN_4O with a molecular weight of approximately 334.35 g/mol .

2. Synthesis

The synthesis of this compound typically involves the condensation reaction between 3-fluorobenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction conditions may vary but often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the imine linkage.

3.1 Anticancer Activity

Recent studies have shown that derivatives of benzo[g]indazole exhibit potent anticancer properties. For instance, this compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell Line Inhibition Percentage
HCT116 (Colon Cancer)68.14%
NCI-H460 (Lung Cancer)94.09%
OVCAR-3 (Ovarian Cancer)85.41%
MDA-MB-468 (Breast Cancer)90.44%

These results indicate that the compound exhibits moderate to significant cytotoxicity across different cancer types .

3.2 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds in its class have shown antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The introduction of specific substituents in the structure can enhance these activities, suggesting a structure-activity relationship that merits further exploration .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival, particularly through interactions with cyclin-dependent kinases (CDKs). Compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines reported that this compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 0.37 µM to 0.96 µM for different cell lines .

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives similar to this compound demonstrated MIC values as low as 2 µg/mL against C. albicans and varying degrees of effectiveness against gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-(3-Fluorobenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide?

  • Methodology : The compound can be synthesized via hydrazide formation by condensing 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid derivatives with 3-fluorobenzaldehyde hydrazone. Key steps include:

  • Reagent selection : Use 3-fluorobenzaldehyde and hydrazine derivatives in ethanol or methanol under reflux (similar to methods in and ).
  • Purification : Column chromatography (silica gel, 20% EtOAc/hexanes) or recrystallization (EtOAc/petroleum ether) to isolate amorphous or crystalline products .
  • Yield optimization : Adjust stoichiometry (e.g., excess hydrazine) and reaction time to improve yields (e.g., 10–75% yields observed in analogous syntheses) .

Q. How is the compound characterized structurally and chemically?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Assign peaks for the benzylidene (δ ~8.5 ppm for imine protons), fluorophenyl (δ ~7.0–7.5 ppm), and benzo[g]indazole moieties (e.g., δ 2.8–3.0 ppm for dihydro protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm mass accuracy (e.g., C₁₉H₁₆FN₄O requires 335.1305) .
    • Thermal analysis : TGA/DSC to assess decomposition points and stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the conformational stability and intermolecular interactions of this compound?

  • Methodology :

  • DFT optimization : Use B3LYP/6-31G(d) to model the geometry, focusing on the dihedral angle between the benzylidene and indazole groups .
  • Intermolecular interactions : Analyze Ag⋯π or N–H⋯O interactions (observed in silver complexes) to predict packing behavior in crystalline states .
  • HOMO-LUMO analysis : Calculate energy gaps (~3–5 eV) to assess reactivity and electronic properties .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Approach :

  • Assay standardization : Control variables (e.g., cell lines, incubation time) to minimize variability.
  • SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxy groups) on activity, as seen in CB2 receptor ligand studies .
  • Data triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can X-ray crystallography clarify ambiguities in NMR-based structural assignments?

  • Protocol :

  • Crystal growth : Use slow evaporation of DMSO/EtOAc solutions to obtain single crystals.
  • Refinement : SHELXL software for resolving bond lengths/angles (e.g., Ag–N bond: ~2.1 Å in analogous complexes) .
  • Validation : Overlay DFT-optimized and crystallographic structures to confirm conformational accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.